Human Papillomavirus (HPV) E7 protein (49-57)

HPV16 Cancer Immunotherapy CD8+ T cell

This is the defined H-2Db-restricted HPV16 E7 CTL epitope (RAHYNIVTF). Uniquely validated for protection against tumor challenge and regression in vivo, it is the essential standard for quantifying E7-specific CD8+ T cells in murine models. Supplied as lyophilized TFA salt for enhanced solubility. Ensure sequence-specific, functionally validated results—do not substitute.

Molecular Formula C52H77N15O13
Molecular Weight 1120.3 g/mol
Cat. No. B10861802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman Papillomavirus (HPV) E7 protein (49-57)
Molecular FormulaC52H77N15O13
Molecular Weight1120.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C52H77N15O13/c1-7-27(4)41(49(77)65-40(26(2)3)48(76)67-42(29(6)68)50(78)64-38(51(79)80)21-30-12-9-8-10-13-30)66-47(75)37(23-39(54)70)63-45(73)35(20-31-15-17-33(69)18-16-31)62-46(74)36(22-32-24-57-25-59-32)61-43(71)28(5)60-44(72)34(53)14-11-19-58-52(55)56/h8-10,12-13,15-18,24-29,34-38,40-42,68-69H,7,11,14,19-23,53H2,1-6H3,(H2,54,70)(H,57,59)(H,60,72)(H,61,71)(H,62,74)(H,63,73)(H,64,78)(H,65,77)(H,66,75)(H,67,76)(H,79,80)(H4,55,56,58)/t27-,28-,29+,34-,35-,36-,37-,38-,40-,41-,42-/m0/s1
InChIKeyYYRLGDVWSORYPB-FJJMPZPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPV E7 protein (49-57) Peptide: Sequence, MHC Restriction, and Key Specifications


The Human Papillomavirus (HPV) E7 protein (49-57) peptide, with the amino acid sequence RAHYNIVTF (single-letter code) or H-Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe-OH (three-letter code), is a 9-amino acid synthetic peptide derived from the HPV type 16 E7 oncoprotein [1]. It is a well-characterized cytotoxic T lymphocyte (CTL) epitope restricted by the murine H-2Db MHC class I molecule and is also recognized as an HLA-A2-restricted CTL epitope in human systems [2]. The peptide has a molecular formula of C52H77N15O13 and a molecular weight of 1120.3 Da [3]. It is typically supplied as a lyophilized powder with a purity of ≥95% by HPLC, and its TFA salt form enhances solubility in aqueous solutions and DMSO (e.g., 25 mg/mL in DMSO) [4]. This peptide is widely used as a standard antigen in T cell assays, including ELISPOT, intracellular cytokine staining (ICS), and MHC tetramer analysis, to monitor HPV-specific CD8+ T cell responses in both preclinical and clinical research [5].

Why Generic HPV E7 Peptides Cannot Substitute for the Defined 49-57 (RAHYNIVTF) Epitope


Substituting the HPV E7 protein (49-57) peptide with other HPV-derived peptides or even with adjacent E7 sequences is not scientifically valid due to critical differences in MHC restriction, immunodominance, and functional in vivo activity. The E7 49-57 epitope (RAHYNIVTF) is uniquely characterized as a high-affinity H-2Db binder and a subdominant CTL epitope in C57BL/6 mice, and it is also recognized as an HLA-A2-restricted epitope in humans [1]. Other HPV16 E7 epitopes, such as E7 11-20 (YMLDLQPET) and E7 86-93 (TLGIVCPI), are restricted by different MHC alleles (e.g., HLA-A*0201) and do not induce the same specific CD8+ T cell responses in H-2b murine models [2]. Furthermore, studies have demonstrated that the E7 49-57 epitope is immunodominant in certain contexts, suppressing the presentation of other epitopes like E7 11-20, making it the primary driver of the CTL response in those systems [3]. Critically, only the E7 49-57 peptide has been shown to confer protection against HPV16-transformed tumor challenge and to eradicate established tumors in vivo when used in specific vaccine formulations, a property not replicated by other E7 peptides [4]. Therefore, the choice of this specific 9-mer peptide is non-negotiable for experiments requiring a defined H-2Db-restricted, functionally validated CTL epitope for HPV16 research.

Quantitative Performance Evidence for HPV E7 protein (49-57) Peptide vs. Comparators


Superior Induction of Antigen-Specific CD8+ T Cells: Lymph Node vs. Subcutaneous Immunization

In a therapeutic tumor model, intranodal immunization with the E7 49-57 peptide plus poly(I:C) adjuvant resulted in a significantly higher frequency of E7-specific CD8+ T cells compared to subcutaneous (SC) immunization [1]. This direct head-to-head comparison quantifies the advantage of a specific administration route using this peptide.

HPV16 Cancer Immunotherapy CD8+ T cell

Nanogram Dosing with Liposomal Formulation Outperforms High-Dose Poly(I:C) Adjuvant for Tumor Eradication

A modified E7 49-57 peptide (E7HHH49–57) formulated with CoPoP liposomes demonstrated superior therapeutic efficacy at an ultra-low dose compared to a much higher dose of the peptide formulated with a conventional Poly(I:C) adjuvant [1]. This cross-study comparison highlights the impact of formulation on the peptide's functional potency.

HPV16 Peptide Vaccine Liposome

High-Affinity H-2Db Binding Correlates with In Vivo Tumor Protection

The E7 49-57 peptide was identified as a high-affinity binder to the murine H-2Db MHC class I molecule, a property that distinguishes it from other predicted H-2b-restricted epitopes within the E7 protein [1]. This class-level inference is supported by its unique ability to induce protective immunity.

HPV16 MHC Class I CTL Epitope

Immunodominance of E7 49-57 Suppresses Presentation of HLA-A2-Restricted Epitope E7 11-20

In HLA-A2 transgenic mice vaccinated with a DNA vaccine encoding the full-length E7 protein, the H-2Db-restricted E7 49-57 epitope was found to be immunodominant, suppressing the activation of CD8+ T cells specific for the HLA-A2-restricted E7 11-20 epitope [1]. This demonstrates a clear hierarchy among E7-derived epitopes.

HPV16 Immunodominance HLA-A2

Anchor-Modified Variant V9-Replacement Retains In Vivo Anti-Tumor Efficacy Equivalent to Wild-Type E7 49-57

A modified version of the E7 49-57 peptide, where the anchor residue at position 9 (phenylalanine) was replaced with valine (V9), was tested for its ability to induce CTL and protect against tumor challenge [1]. The V9-replaced epitope demonstrated in vivo anti-tumor efficacy equivalent to the wild-type E7 49-57 peptide.

HPV16 Peptide Engineering Vaccine

Sustained High Solubility in DMSO Facilitates In Vitro Assay Preparation

The TFA salt form of the HPV E7 protein (49-57) peptide demonstrates high solubility in DMSO, a property critical for preparing stock solutions for in vitro T cell stimulation assays [1]. This is a key practical advantage over peptides that may require more complex solubilization protocols.

Peptide Solubility T Cell Assay In Vitro

High-Impact Applications for HPV E7 protein (49-57) Peptide in Research and Development


Quantifying HPV16-Specific CD8+ T Cell Responses in Preclinical Immunotherapy Models

The E7 49-57 peptide is the essential reagent for detecting and quantifying HPV16 E7-specific CD8+ T cells in C57BL/6 mouse models using MHC tetramer staining or ELISPOT assays [1]. This is a critical application for evaluating the efficacy of therapeutic HPV vaccines, adoptive T cell therapies, and other immunomodulatory interventions targeting HPV16+ tumors. The peptide's defined H-2Db restriction ensures specific detection of the relevant T cell population, and its robust immunogenicity, demonstrated by the 14.5% tetramer-positive CD8+ T cell frequency observed in optimized immunization protocols [2], provides a reliable benchmark for comparing different treatment strategies.

Developing and Optimizing Therapeutic HPV Peptide Vaccine Formulations

This peptide serves as the core antigen for developing next-generation therapeutic HPV vaccines. Its proven ability to induce tumor regression, even at ultra-low nanogram doses when formulated with advanced delivery systems like CoPoP liposomes [3], makes it an ideal candidate for testing novel adjuvants, delivery vehicles, and prime-boost regimens. The fact that anchor-modified variants, such as the V9-replacement, retain equivalent efficacy [4] opens avenues for engineering peptides with improved stability or manufacturing characteristics without compromising immunogenicity. Procurement of a high-purity, sequence-verified E7 49-57 peptide is the starting point for any such vaccine development program.

Elucidating Mechanisms of Immunodominance and Epitope Competition in HPV Immunotherapy

The unique immunodominance of the E7 49-57 epitope, which can suppress responses to other HLA-A2-restricted E7 epitopes like E7 11-20 [5], makes it a crucial tool for basic immunological research. Scientists use this peptide to study the rules governing T cell receptor (TCR) repertoire selection, antigen processing and presentation, and the factors that dictate epitope hierarchy. Understanding these mechanisms is fundamental for designing more effective multi-epitope vaccines and for overcoming immune evasion strategies employed by HPV-associated cancers.

Validating In Vivo Tumor Models for HPV16+ Cancer Research

The E7 49-57 peptide is indispensable for establishing and validating syngeneic mouse tumor models, such as the TC-1 or C3.43 models, which express the HPV16 E7 oncoprotein. Vaccination studies using this peptide have consistently shown its ability to protect against tumor challenge and, in therapeutic settings, to cause regression of established tumors [6]. This validated functional activity makes the peptide a standard positive control for experiments testing new therapies. Any new therapeutic candidate targeting HPV16+ tumors must be benchmarked against the well-characterized protective and therapeutic effects elicited by the E7 49-57 peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human Papillomavirus (HPV) E7 protein (49-57)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.